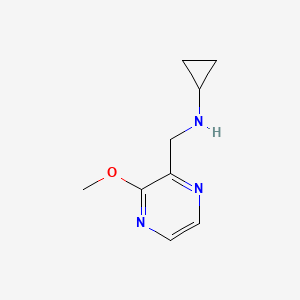

Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine

Description

Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine is a small-molecule compound featuring a cyclopropylamine moiety linked to a pyrazine ring substituted with a methoxy group at the 3-position. Key identifiers include:

- CAS Number: 1353954-21-8

- Molecular Formula: C$9$H${14}$N$_3$O

- Synonyms: ZINC79438462, AKOS027390682, KB-49381 .

This compound’s design leverages the cyclopropyl group’s unique steric and electronic properties, which are known to enhance metabolic stability and modulate target binding in drug discovery .

Properties

IUPAC Name |

N-[(3-methoxypyrazin-2-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-13-9-8(10-4-5-11-9)6-12-7-2-3-7/h4-5,7,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMWJYUCMQHQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazomethane or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyrazine compounds.

Scientific Research Applications

Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropylamine Derivatives

Key Observations :

- For example, compound 8’s triazolopyridazine core showed BRD4 inhibitory activity, suggesting heterocycle choice is critical for target engagement.

- Substituent Effects : The methoxy group in the target compound may enhance solubility compared to nitro (electron-withdrawing) or ethyl (lipophilic) substituents in analogues. However, ethyl substitution (e.g., Ethyl-(3-methoxy-pyrazin-2-ylmethyl)-amine) was discontinued, possibly due to reduced efficacy or stability .

- Cyclopropyl vs. Other Alkyl Groups : Cyclopropyl’s ring strain and sp$^3$ hybridization improve metabolic stability over linear alkyl chains (e.g., ethyl), as seen in the preference for cyclopropyl in bioactive compounds like BRD4 inhibitors .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Key Observations :

Biological Activity

Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclopropyl group attached to a pyrazine derivative, which is known for various biological activities. The synthesis of this compound involves the reaction of 3-methoxy-pyrazin-2-carboxaldehyde with cyclopropyl amine, leading to the formation of the desired amine derivative. This synthetic route is crucial for obtaining high yields and purity necessary for biological evaluations.

Biological Activity Overview

The biological activity of this compound has been studied across several domains, including:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against specific bacterial strains.

- Neuroprotective Effects : Research suggests possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated activity against HepG2 and PC12 cell lines, indicating its effectiveness in targeting liver cancer and neuronal tumors.

Case Study: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.4 | Induction of apoptosis via caspase activation |

| PC12 | 22.7 | Inhibition of cell proliferation and migration |

The IC50 values suggest that this compound could be a promising lead compound for developing new anticancer therapies.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. It was tested against several bacterial strains, showing varying degrees of effectiveness.

Antimicrobial Efficacy Table

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound possesses moderate antimicrobial activity, warranting further exploration into its mechanisms and potential applications in treating infections.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. In vitro studies have shown its ability to reduce oxidative stress in neuronal cells.

Neuroprotection Study Results

In a study assessing oxidative stress markers:

| Treatment Group | ROS Levels (Relative Units) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| Compound Treatment | 60 | 85 |

These findings indicate that the compound significantly reduces reactive oxygen species (ROS) levels, implying a protective effect on neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.